molecular formula C8H15NO3 B137462 Tert-butyl 3-hydroxyazetidine-1-carboxylate CAS No. 141699-55-0

Tert-butyl 3-hydroxyazetidine-1-carboxylate

Katalognummer B137462
CAS-Nummer: 141699-55-0
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: XRRXRQJQQKMFBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C8H15NO3 . It is also known by other names such as 1-Boc-3-hydroxyazetidine and 3-Hydroxyazetidine-1-carboxylic acid tert-butyl ester .


Synthesis Analysis

The synthesis of Tert-butyl 3-hydroxyazetidine-1-carboxylate involves several steps. One method involves the use of 1-benzhydryl-3-hydroxyazetidine in methanol, subjected to catalytic hydrogenation in the presence of palladium on charcoal at room temperature for 3 hours . Another method involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with sulfur trioxide-pyridine complex in a mixture of dimethyl sulfoxide, triethylamine, and methylene chloride .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-hydroxyazetidine-1-carboxylate is represented by the SMILES string CC(C)(C)OC(=O)N1CC(O)C1 . The InChI key for this compound is XRRXRQJQQKMFBC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Tert-butyl 3-hydroxyazetidine-1-carboxylate is a solid compound with a melting point of 36-43 °C . It has a molecular weight of 173.21 . The compound should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Baricitinib

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : “Tert-butyl 3-hydroxyazetidine-1-carboxylate” is used as an intermediate in the synthesis of Baricitinib . Baricitinib is an oral and selective reversible inhibitor of the JAK1 and JAK2 and displays potent anti-inflammatory activity . It has been approved for the treatment of moderate to severe rheumatoid arthritis .
  • Methods of Application or Experimental Procedures : The synthesis method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor . Intermediate tert-butyl 3-hydroxyazetidine-1-carboxylate, N-hydroxyphthalimide and CH 3 CN were added in a premixed reactor, which was derived to the micro-channel reactor with the speed of 1 mL/min .
  • Results or Outcomes : This procedure is reasonable, green, and suitable for industrial production . It overcomes several drawbacks of previous methods, such as the use of expensive materials, pollutional reagents, and poor yields .

Synthesis of Dipeptides

  • Scientific Field : Biochemistry
  • Summary of the Application : “Tert-butyl 3-hydroxyazetidine-1-carboxylate” is used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid residues .
  • Methods of Application or Experimental Procedures : The synthesis method employs tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as the starting materials . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Results or Outcomes : This procedure is efficient and suitable for the synthesis of dipeptides .

Preparation of Various Pharmaceuticals

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : “Tert-butyl 3-hydroxyazetidine-1-carboxylate” is used in the preparation of various pharmaceuticals . These include Janus kinase 3 (JAKS), a target for immunosuppression and transplant rejection, and a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection . It can also be used for preparing novel aminoglycoside compounds with antibacterial activity .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : These pharmaceuticals have potential applications in treating inflammatory disorders, autoimmune disorders, cancer and other diseases .

Preparation of Janus kinase 3 (JAKS)

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : “Tert-butyl 3-hydroxyazetidine-1-carboxylate” is used in the preparation of Janus kinase 3 (JAKS), which is a useful target for immunosuppression and transplant rejection . It can also be used for treating inflammatory disorders, autoimmune disorders, cancer and other diseases .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : These pharmaceuticals have potential applications in treating inflammatory disorders, autoimmune disorders, cancer and other diseases .

Preparation of HCV Protease Inhibitors

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : “Tert-butyl 3-hydroxyazetidine-1-carboxylate” is used in the preparation of a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : These pharmaceuticals have potential applications in treating HCV genotype 1 infection .

Preparation of Novel Aminoglycoside Compounds

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : “Tert-butyl 3-hydroxyazetidine-1-carboxylate” can also be used for preparing novel aminoglycoside compounds with antibacterial activity .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : These pharmaceuticals have potential applications in treating bacterial infections .

Safety And Hazards

Tert-butyl 3-hydroxyazetidine-1-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Eigenschaften

IUPAC Name

tert-butyl 3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h6,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRXRQJQQKMFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373546
Record name tert-butyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxyazetidine-1-carboxylate

CAS RN

141699-55-0
Record name tert-butyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxyazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-hydroxyazetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-hydroxyazetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-hydroxyazetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-hydroxyazetidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-hydroxyazetidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-hydroxyazetidine-1-carboxylate

Citations

For This Compound
33
Citations
Y Ji, L Wojtas, JM Lopchuk - Arkivoc, 2018 - pdfs.semanticscholar.org
Azetidines are increasingly important heterocycles found in a variety of natural products and pharmaceutical compounds. Protected 3-haloazetidines, widely used and versatile building …
Number of citations: 17 pdfs.semanticscholar.org
X Cui, J Du, Z Jia, X Wang, H Jia - BMC chemistry, 2019 - bmcchem.biomedcentral.com
… General procedure for the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) … and giving the desired crude compound tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4). It was …
Number of citations: 6 bmcchem.biomedcentral.com
Y Ji, L Wojtas, JM Lopchuk - ARKIVOC, 2018 - arkat-usa.org
… tert-butyl 3-hydroxyazetidine-1-carboxylate (24) S18 1.10. tert-butyl 3-benzoylazetidine-1-carboxylate (25) S20 1.11. tert-butyl 3-cyano-3-methylazetidine-1-carboxylate (26) S22 1.12. …
Number of citations: 0 www.arkat-usa.org
L Isakovic, OM Saavedra, DB Llewellyn… - Bioorganic & medicinal …, 2009 - Elsevier
… analogue 11 was prepared from tert-butyl (1S,2S)-2-hydroxycyclopentylcarbamate and the azetidine analogue 12, was prepared from tert-butyl 3-hydroxyazetidine-1-carboxylate …
Number of citations: 57 www.sciencedirect.com
MM Claffey, CJ Helal, PR Verhoest… - Journal of medicinal …, 2012 - ACS Publications
… A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (519 mg, 3.00 mmol) in dichloromethane (10 mL) was treated with trifluoroacetic acid (0.77 mL, 10 mmol), and the resulting …
Number of citations: 57 pubs.acs.org
M Pettersson, BM Campbell, AB Dounay… - Bioorganic & medicinal …, 2011 - Elsevier
Compounds with combined norepinephrine reuptake inhibitor (NRI) and serotonin 1A (5-HT 1A ) partial agonist pharmacology may offer a new therapeutic approach for treating …
Number of citations: 20 www.sciencedirect.com
DE Carrera, PJ Sheng, BS Safina, J Li… - … Process Research & …, 2013 - ACS Publications
… To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate 6 (22.1 g, 127 mmol) in dimethylformamide (148 mL) was added potassium tert-butoxide (22.7 g, 196 mmol), causing an …
Number of citations: 11 pubs.acs.org
S Ikeda, H Sugiyama, H Tokuhara… - Journal of Medicinal …, 2021 - ACS Publications
… To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (0.610 g, 3.52 mmol) in DMF (6.60 mL) was added 60% NaH (0.169 g, 4.22 mmol) at 0 C. The mixture was stirred at the same …
Number of citations: 19 pubs.acs.org
S Yamaki, H Yamada, A Nagashima, M Kondo… - Bioorganic & Medicinal …, 2017 - Elsevier
… 38b was prepared from 37 by the Mitsunobu reaction with tert-butyl 3-hydroxyazetidine-1-carboxylate and subsequent deprotection of Boc group. Buchwald-Hartwig cross coupling …
Number of citations: 4 www.sciencedirect.com
MS Malamas, SI Farah, M Lamani… - Bioorganic & Medicinal …, 2020 - Elsevier
… Sodium hydride (60% dispersion in mineral oil; 663.2 mg, 16.58 mmol) was added portionwise into a cold (0 C) solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3, 2.38 g, 13.82 …
Number of citations: 18 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.